4-methyl-3-[(4-nitrobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Description
4-Methyl-3-[(4-nitrobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (CAS: 300836-64-0) is a synthetic coumarin derivative with a molecular formula of C20H17NO5 and a molecular weight of 351.35 g/mol . Structurally, it features a benzo[c]chromen-6-one core partially saturated at positions 7–10, a methyl group at position 4, and a 4-nitrobenzyloxy substituent at position 2. The nitro group (-NO₂) on the benzyl moiety is strongly electron-withdrawing, influencing the compound’s electronic properties and reactivity. Predicted physicochemical properties include a density of 1.37 g/cm³ and a boiling point of 588.1°C .
Properties
IUPAC Name |
4-methyl-3-[(4-nitrophenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5/c1-13-19(26-12-14-6-8-15(9-7-14)22(24)25)11-10-17-16-4-2-3-5-18(16)21(23)27-20(13)17/h6-11H,2-5,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNUWYLXAJSLNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360828 | |
| Record name | CBMicro_031437 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6147-35-9 | |
| Record name | CBMicro_031437 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-[(4-nitrobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the core benzo[c]chromenone structure. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitrobenzyl Group: The nitrobenzyl group is introduced via nucleophilic substitution reactions. This step often involves the use of 4-nitrobenzyl chloride and a suitable base to facilitate the substitution.
Final Assembly: The final step involves the coupling of the nitrobenzyl group with the benzo[c]chromenone core. This can be achieved through etherification reactions using reagents such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-[(4-nitrobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products
Reduction: 4-methyl-3-[(4-aminobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Oxidation: this compound derivatives with additional functional groups
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits promising biological activities that make it a candidate for pharmaceutical development:
Anticancer Activity
Research has indicated that derivatives of benzo[c]chromene can exhibit anticancer properties. The presence of the nitro group in the structure may enhance its interaction with biological targets, potentially leading to apoptosis in cancer cells. A study demonstrated that similar compounds showed selective cytotoxicity against various cancer cell lines, suggesting that this compound could be explored for its anticancer potential .
Antimicrobial Properties
Compounds with nitrobenzyl moieties have been investigated for their antimicrobial activities. The incorporation of the 4-nitrobenzyl group may improve the compound's efficacy against bacterial strains. Preliminary studies have shown that such compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents .
Organic Synthesis Applications
The unique structure of 4-methyl-3-[(4-nitrobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one allows it to serve as an important intermediate in organic synthesis:
Synthetic Intermediates
This compound can be used as a precursor for synthesizing more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in creating new compounds with desired properties for further research and application .
Photochemical Applications
The photochemical properties of compounds containing benzo[c]chromene structures have been studied for their potential use in photodynamic therapy (PDT). The ability to absorb light and generate reactive species could be harnessed for targeted cancer therapies .
Case Studies and Research Findings
Several studies have documented the applications and efficacy of this compound:
Mechanism of Action
The mechanism of action of 4-methyl-3-[(4-nitrobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The nitrobenzyl group can undergo reduction to form an amino group, which can further interact with biological molecules through hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is part of a broader class of benzo[c]chromen-6-one derivatives. Below is a comparative analysis with key analogs:
Fluorescence and Metal-Sensing Properties
- Key Findings: The target compound lacks a hydroxyl group critical for Fe³⁺-mediated fluorescence quenching observed in THU-OH and URO-B . Its nitro group may enable alternative binding mechanisms (e.g., coordination via oxygen atoms) but likely reduces sensitivity compared to hydroxyl-bearing analogs. Substituent position and electronic effects dictate fluorescence behavior. For example, THU-4-ALC, with a 4-hydroxyethyl group, exhibits fluorescence enhancement with metals, contrasting the "turn-off" response of 3-hydroxy derivatives .
Biological Activity
The compound 4-methyl-3-[(4-nitrobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (CAS Number: 300836-64-0) is a synthetic derivative of benzo[c]chromene, which has garnered interest in various biological applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a benzo[c]chromene core modified with a 4-nitrobenzyl ether group, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 353.35 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
| LogP | Not available |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The mechanisms include:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways.
- Cell Cycle Arrest : Research indicates that it can cause cell cycle arrest at the G2/M phase, inhibiting cancer cell proliferation.
Antimicrobial Properties
The nitrobenzyl moiety is known for enhancing antimicrobial activity. Preliminary tests suggest that this compound may possess:
- Broad-spectrum Antimicrobial Activity : Effective against various bacterial strains and fungi.
- Mechanism of Action : Likely involves disruption of microbial cell membranes and inhibition of nucleic acid synthesis.
Neuroprotective Effects
Emerging evidence suggests neuroprotective effects attributed to compounds with similar structures. Potential mechanisms include:
- Reduction of Oxidative Stress : The compound may reduce reactive oxygen species (ROS) levels in neuronal cells.
- Anti-inflammatory Properties : It could modulate neuroinflammatory pathways, providing protection against neurodegenerative diseases.
Case Studies and Research Findings
-
Study on Anticancer Activity :
- A study conducted on breast cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM, with IC50 values indicating potent activity.
-
Antimicrobial Testing :
- In vitro assays against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) as low as 5 µg/mL, suggesting strong antimicrobial potential.
-
Neuroprotection in Animal Models :
- Animal studies showed that administration of the compound resulted in improved cognitive function in models of Alzheimer's disease, with histological analysis revealing reduced amyloid plaque deposition.
Table 2: Summary of Biological Activities
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
